
Nitrofurantoin-13C3
Übersicht
Beschreibung
Nitrofurantoin-13C3 is a stable isotope-labeled compound of Nitrofurantoin, a broad-spectrum beta-lactamase antimicrobial agent. Nitrofurantoin is commonly used as an antibiotic for treating urinary tract infections, including cystitis and kidney infections . The addition of Carbon-13 isotopes allows for more accurate tracking of its metabolic pathways and distribution in the body .
Wissenschaftliche Forschungsanwendungen
Nitrofurantoin-13C3 wird in der wissenschaftlichen Forschung umfassend eingesetzt, darunter:
Chemie: Als mit stabilen Isotopen markierte Verbindung wird es zur Verfolgung von Stoffwechselwegen und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Es hilft beim Verständnis der biologischen Prozesse und Wechselwirkungen von Nitrofurantoin.
Medizin: Wird in pharmakokinetischen Studien eingesetzt, um die Verteilung und den Metabolismus von Nitrofurantoin im Körper zu verstehen.
Industrie: Für analytische Zwecke in der Qualitätskontrolle und Methodenvalidierung eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es von bakteriellen Nitroreduktasen zu elektrophile Zwischenprodukte umgewandelt wird. Diese Zwischenprodukte hemmen den Zitronensäurezyklus und die Synthese von DNA, RNA und Protein, was zum Absterben von Bakterienzellen führt. Dieser Mechanismus macht Nitrofurantoin gegen eine breite Palette von Bakterien wirksam und verringert die Wahrscheinlichkeit einer bakteriellen Resistenz .
Wirkmechanismus
Target of Action
Nitrofurantoin-13C3, commonly known as Nitrofurantoin, is primarily targeted towards bacterial cells causing urinary tract infections . The primary targets of Nitrofurantoin are the bacterial enzymes, specifically nitroreductases . These enzymes play a crucial role in the metabolic processes of the bacteria, making them an effective target for the antibiotic.
Mode of Action
Nitrofurantoin is converted by bacterial nitroreductases into electrophilic intermediates . These intermediates then inhibit the citric acid cycle, a vital metabolic pathway in bacteria, as well as the synthesis of DNA, RNA, and protein . This multi-target action makes Nitrofurantoin more resistant to the development of bacterial resistance .
Biochemical Pathways
The primary biochemical pathway affected by Nitrofurantoin is the citric acid cycle . By inhibiting this cycle, Nitrofurantoin disrupts the energy production in bacterial cells, leading to their death . Additionally, the inhibition of DNA, RNA, and protein synthesis further hampers the growth and reproduction of the bacteria .
Pharmacokinetics
The pharmacokinetics of Nitrofurantoin involve its absorption, distribution, metabolism, and excretion (ADME). Nitrofurantoin is well absorbed and reaches therapeutic concentrations rapidly in the urine . It is metabolized in body tissues, excluding plasma, to inactive metabolites . About 20% to 25% of Nitrofurantoin is excreted in the urine as unchanged drug . The half-life elimination of Nitrofurantoin is between 20 to 60 minutes, which can be prolonged with renal impairment .
Result of Action
The result of Nitrofurantoin’s action is the effective killing or inhibition of the growth of bacteria responsible for urinary tract infections . By disrupting vital metabolic processes in the bacteria, Nitrofurantoin causes bacterial death, thereby treating the infection .
Action Environment
The action, efficacy, and stability of Nitrofurantoin can be influenced by various environmental factors. For instance, the presence of Nitrofurantoin has been shown to significantly affect bacterial cells . Additionally, the drug’s efficacy can be influenced by the patient’s health status and the presence of other medications .
Safety and Hazards
Zukünftige Richtungen
Nitrofurantoin’s use has increased exponentially since recent guidelines repositioned it as first-line therapy for uncomplicated lower urinary tract infection (UTI) . Nitrofurantoin-13C3, being a labeled version of Nitrofurantoin, could be used in future research to better understand the metabolic pathways and distribution of Nitrofurantoin in the body .
Biochemische Analyse
Biochemical Properties
Nitrofurantoin is mainly bacteriostatic, but can also have a bactericidal effect when present at high concentrations . It interacts with various enzymes and proteins within bacterial cells, leading to the inhibition of vital biochemical reactions .
Cellular Effects
Nitrofurantoin exerts its effects on bacterial cells by interfering with several cellular processes. It disrupts protein synthesis, DNA synthesis, RNA synthesis, and cell wall synthesis . This broad-spectrum action results in the inhibition of bacterial growth and proliferation .
Molecular Mechanism
The molecular mechanism of Nitrofurantoin involves the reduction of the nitro group by bacterial nitroreductases . This reduction process generates reactive intermediates that can damage bacterial DNA, thereby inhibiting bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, Nitrofurantoin exhibits good stability . Its effects can change over time due to the development of bacterial resistance . Long-term studies have shown that Nitrofurantoin maintains its antimicrobial activity against uropathogens .
Dosage Effects in Animal Models
The effects of Nitrofurantoin in animal models vary with dosage . While effective at lower doses, high doses of Nitrofurantoin can lead to adverse effects
Metabolic Pathways
Nitrofurantoin is metabolized in the liver . It is believed to interact with various enzymes and cofactors during its metabolism
Transport and Distribution
Nitrofurantoin is well-distributed in the body following oral administration . It is believed to interact with various transporters and binding proteins, which aid in its distribution within cells and tissues .
Subcellular Localization
Given its mechanism of action, it is likely that Nitrofurantoin localizes to the bacterial cytoplasm where it can interact with bacterial DNA .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Nitrofurantoin beinhaltet die Zugabe von Salzsäure und gereinigtem Wasser in eine Umkehrosmosemembran-Reaktionsvorrichtung, das Erhitzen auf 60-70 °C und die Zugabe von 5-Nitrofurfuraldiethylester. Das Gemisch wird bei 80-85 °C zur vollständigen Hydrolyse gehalten, gefolgt von der Zugabe eines Katalysators und Natriumchlorids. Vorerwärmtes Aminohydantoin auf 60-70 °C wird dann zugegeben, und das Gemisch wird unter Druck gesetzt und bei 90-95 °C zum Rückfluss erhitzt. Das Reaktionsprodukt wird mit gereinigtem Wasser gewaschen, bis der pH-Wert 6,0-8,0 beträgt, und das erhaltene Nitrofurantoin wird mit fließendem gereinigtem Wasser bei 90-95 °C gewaschen, um das fertige Produkt zu erhalten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für Nitrofurantoin beinhalten typischerweise ähnliche Synthesewege, jedoch in größerem Maßstab, mit Optimierungen zur Steigerung der Ausbeute, Reduzierung des Energieverbrauchs und Minimierung von Verunreinigungen, um die medizinischen Standards zu erfüllen .
Analyse Chemischer Reaktionen
Reaktionstypen
Nitrofurantoin-13C3 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Nitrofurantoin kann oxidiert werden, um verschiedene Produkte zu bilden.
Reduktion: Es kann durch bakterielle Nitroreduktasen zu elektrophile Zwischenprodukten reduziert werden.
Substitution: Nitrofurantoin kann unter bestimmten Bedingungen Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die Bedingungen variieren je nach gewünschter Reaktion, z. B. Temperatur, Druck und pH-Wert .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die bakterielle Prozesse hemmen, wie z. B. den Zitronensäurezyklus und die Synthese von DNA, RNA und Protein .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die Nitrofurantoin-13C3 ähneln, gehören:
- Nitrofurazon
- Furazolidon
- Furaltadon
- Nitrofurazon-13C,15N2
- Metronidazol-13C2,15N2 .
Einzigartigkeit
This compound ist aufgrund seiner stabilen Isotopenmarkierung einzigartig, die eine präzise Verfolgung und Analyse in der wissenschaftlichen Forschung ermöglicht. Dieses Merkmal unterscheidet es von anderen ähnlichen Verbindungen, die möglicherweise nicht mit solchen Isotopen markiert sind .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Nitrofurantoin-13C3 involves the introduction of three carbon-13 isotopes into the molecule. This can be achieved through a series of reactions starting with commercially available starting materials.", "Starting Materials": [ "3-Amino-2-oxazolidinone", "13C-labeled acetic anhydride", "13C-labeled nitroethane", "13C-labeled ethyl malonate", "Sodium ethoxide", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol" ], "Reaction": [ "The first step involves the reaction of 3-amino-2-oxazolidinone with 13C-labeled acetic anhydride in the presence of sodium ethoxide to yield 13C-labeled N-acetyl-3-amino-2-oxazolidinone.", "The second step involves the reaction of 13C-labeled N-acetyl-3-amino-2-oxazolidinone with 13C-labeled nitroethane in the presence of sodium ethoxide to yield 13C-labeled nitrofurantoin intermediate.", "The third step involves the reaction of 13C-labeled nitrofurantoin intermediate with 13C-labeled ethyl malonate in the presence of sodium ethoxide to yield 13C-labeled nitrofurantoin-13C3.", "The final step involves the purification of the product using a combination of hydrochloric acid and sodium hydroxide followed by recrystallization from a mixture of diethyl ether and methanol." ] } | |
CAS-Nummer |
1217226-46-4 |
Molekularformel |
C8H6N4O5 |
Molekulargewicht |
241.14 g/mol |
IUPAC-Name |
1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3-/i4+1,6+1,8+1 |
InChI-Schlüssel |
NXFQHRVNIOXGAQ-QZJUDIIFSA-N |
Isomerische SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Synonyme |
1-[[(5-Nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione-13C3; 1-(5-Nitro-2-furfurylideneamino)hydantoin-13C3; 5-Nitrofurantoin-13C3; Berkfurin-13C3; Chemiofuran-13C3; Cyantin-13C3; Cystit-13C3; Furadantoin-13C3; Furadoin-13C3; Furadoine-13C3; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



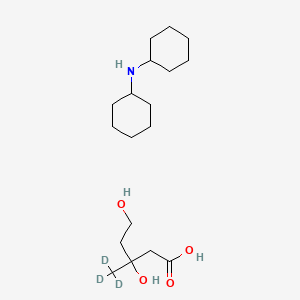
![[6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate](/img/structure/B565095.png)

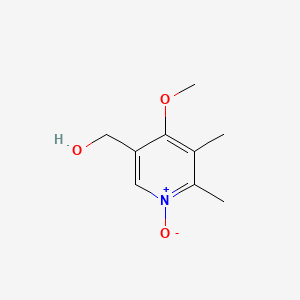
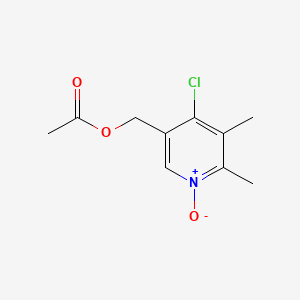
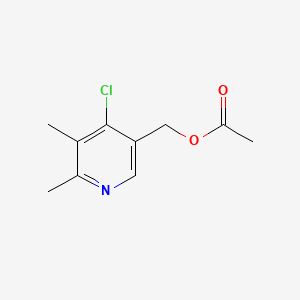
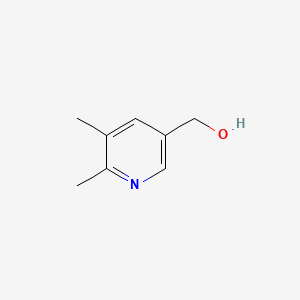


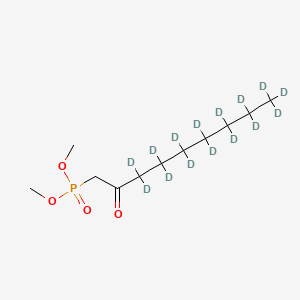
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phe](/img/no-structure.png)
